molecular formula C16H13NO5S B4795746 2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione

2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione

Cat. No. B4795746
M. Wt: 331.3 g/mol
InChI Key: WMUDFPAGXJKHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione, also known as ESI or ESI-09, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ESI-09 has been shown to inhibit the activity of the RAC1 GTPase, which is involved in various cellular processes such as cell migration, proliferation, and survival.

Mechanism of Action

2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione-09 works by binding to the switch regions of RAC1 GTPase, preventing its activation and downstream signaling. By inhibiting RAC1 activity, 2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione-09 can block cellular processes such as cell migration and proliferation, which are important in cancer progression. Additionally, 2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione-09 can inhibit the activation of microglia and astrocytes by blocking RAC1 signaling, leading to reduced inflammation in the brain.
Biochemical and Physiological Effects:
2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione-09 has been shown to have various biochemical and physiological effects in different cell types and disease models. In cancer cells, 2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione-09 can inhibit cell migration and invasion, leading to reduced metastasis. In the brain, 2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione-09 can reduce inflammation by inhibiting the activation of microglia and astrocytes. Additionally, 2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione-09 has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione-09 in lab experiments is its specificity for RAC1 GTPase. This allows researchers to study the effects of inhibiting RAC1 signaling without affecting other cellular processes. Additionally, 2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione-09 has been shown to have low toxicity in vitro and in vivo, making it a safe and reliable tool for research.
One limitation of using 2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione-09 is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione-09 has a short half-life in vivo, which can limit its effectiveness in some animal models.

Future Directions

There are several future directions for research on 2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione-09. One area of interest is its potential therapeutic applications in cancer treatment. 2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione-09 has been shown to inhibit cancer cell migration and invasion, and further research could explore its effectiveness in reducing metastasis in animal models. Additionally, 2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione-09 has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, and further research could explore its potential as a treatment for these diseases.
Another area of interest is the development of more potent and selective inhibitors of RAC1 GTPase. 2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione-09 is a promising tool for research, but its limited solubility and short half-life in vivo can limit its effectiveness. Developing more potent and selective inhibitors could lead to more effective treatments for cancer and neurodegenerative diseases.
In conclusion, 2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione-09 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. Its ability to inhibit the activity of RAC1 GTPase has been shown to have various biochemical and physiological effects, making it a promising tool for research. Further research is needed to explore its potential as a treatment for cancer and neurodegenerative diseases, as well as the development of more potent and selective inhibitors.

Scientific Research Applications

2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione-09 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of RAC1 GTPase, which is involved in cancer cell migration and invasion. 2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione-09 has also been shown to have anti-inflammatory effects by inhibiting the activation of microglia and astrocytes in the brain. Additionally, 2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione-09 has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-ethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5S/c1-2-11-7-9-12(10-8-11)23(20,21)22-17-15(18)13-5-3-4-6-14(13)16(17)19/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUDFPAGXJKHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Dioxoisoindol-2-yl) 4-ethylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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